

# Keliximab for In Vivo Studies of Autoimmune Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Keliximab** is a recombinant chimeric (Macaca irus/Homo sapiens) IgG1λ monoclonal antibody that specifically targets the human CD4 antigen.[1][2] Developed by IDEC Pharmaceuticals and GlaxoSmithKline, **keliximab** was investigated for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and severe chronic asthma.[1][3] Although its clinical development was discontinued, the preclinical and clinical data for **keliximab** provide valuable insights into the therapeutic potential of non-depleting CD4-targeted therapies in autoimmune conditions.[3]

This document provides detailed application notes and protocols for the in vivo use of **keliximab** in preclinical autoimmune disease models, drawing from published studies.

## **Mechanism of Action**

**Keliximab** exerts its immunomodulatory effects by binding to domain 1 of the human CD4 protein, a surface glycoprotein predominantly expressed on T-helper lymphocytes.[1] CD4 acts as a co-receptor for the T-cell receptor (TCR), facilitating the interaction with MHC Class II molecules on antigen-presenting cells (APCs). This interaction is crucial for T-helper cell activation and the subsequent orchestration of the immune response.

The proposed mechanisms of action for **keliximab** include:



- CD4 Receptor Down-Modulation: Keliximab binding induces the internalization and reduced surface expression of the CD4 receptor on T-helper cells.[1]
- Inhibition of T-Cell Proliferation: By interfering with CD4-mediated signaling, **keliximab** potently inhibits T-cell responses in vitro.[1][4]
- Non-Depleting Nature: Unlike some other anti-CD4 antibodies, keliximab is considered a
  non-depleting antibody, meaning it modulates T-cell function without causing significant cell
  lysis.

## **Signaling Pathway**

The binding of **keliximab** to CD4 interferes with the initial stages of T-cell activation. The following diagram illustrates the putative signaling pathway affected by **keliximab**.

Caption: Keliximab binds to CD4, inhibiting T-cell activation signaling.

### Data from In Vivo and Clinical Studies

Quantitative data from preclinical studies in human CD4 transgenic (HuCD4/Tg) mice and clinical trials in patients with severe asthma are summarized below. Due to its species specificity, preclinical efficacy and safety studies of **keliximab** required the use of HuCD4/Tg mice.[5]

Table 1: Effect of Keliximab on Circulating CD4+ T-Cells

in HuCD4/Ta Mice

| Dose (mg/kg, IV) | Maximum<br>Reduction in CD4+<br>T-Cells (%) | Time to Maximum<br>Reduction | Reference |
|------------------|---------------------------------------------|------------------------------|-----------|
| 5                | ~25%                                        | ~2 days                      | [6]       |
| 25               | ~50%                                        | ~4 days                      | [6]       |
| 125              | ~75%                                        | ~8 days                      | [6]       |



Table 2: Cellular Effects of a Single Infusion of Keliximab

in Patients with Severe Asthma

| Parameter                             | Placebo<br>(n=6)         | 0.5 mg/kg<br>(n=6)      | 1.5 mg/kg<br>(n=5)      | 3.0 mg/kg<br>(n=5)      | Reference |
|---------------------------------------|--------------------------|-------------------------|-------------------------|-------------------------|-----------|
| Change in<br>CD4+ Cell<br>Count       | No significant change    | Significant<br>decrease | Significant<br>decrease | Significant<br>decrease | [4]       |
| Change in<br>CD25+ on<br>CD4+ Cells   | No significant change    | Significant reduction   | Significant reduction   | Significant reduction   | [4]       |
| Change in HLA-DR+ on CD4+ Cells       | No significant change    | Significant reduction   | Significant reduction   | Significant reduction   | [4]       |
| Change in<br>CD45RO+ on<br>CD4+ Cells | No significant change    | Significant reduction   | Significant reduction   | Significant reduction   | [4]       |
| Change in<br>CD45RA+ on<br>CD4+ Cells | No significant<br>change | Significant reduction   | Significant reduction   | Significant reduction   | [4]       |
| In Vitro T-Cell<br>Proliferation      | No change                | Significant reduction   | Significant reduction   | Significant reduction   | [4]       |

# **Experimental Protocols**

# In Vivo Administration of Keliximab in a HuCD4/Tg Mouse Model of Autoimmune Disease

This protocol provides a general framework for administering **keliximab** in a preclinical model, such as collagen-induced arthritis (CIA) in HuCD4/Tg mice.

#### Materials:

Keliximab (sterile, endotoxin-low)



- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Human CD4 transgenic (HuCD4/Tg) mice
- Materials for disease induction (e.g., bovine type II collagen and Complete Freund's Adjuvant for CIA)
- Sterile syringes and needles (e.g., 27-30 gauge)

#### Procedure:

- Animal Model Induction: Induce the autoimmune disease model of choice in HuCD4/Tg mice according to established protocols. For CIA, this typically involves a primary immunization followed by a booster immunization.
- Keliximab Preparation:
  - On the day of administration, dilute keliximab to the desired concentration in sterile PBS.
  - Recommended doses from preclinical safety studies range from 5 to 125 mg/kg.[6] The
    optimal therapeutic dose will need to be determined empirically for the specific disease
    model.
  - Prepare a vehicle control group using sterile PBS.
- Administration:
  - Administer keliximab via intravenous (IV) or intraperitoneal (IP) injection.
  - The dosing schedule will depend on the study design (prophylactic vs. therapeutic). For a therapeutic study, begin administration after the onset of clinical signs of disease.
  - A typical therapeutic regimen might involve once or twice weekly injections.
- Monitoring and Endpoint Analysis:
  - Monitor animals regularly for clinical signs of disease (e.g., paw swelling and redness in CIA).



- Collect blood samples at various time points to monitor CD4+ T-cell counts and other immunological parameters by flow cytometry.
- At the end of the study, collect tissues (e.g., joints, spleen, lymph nodes) for histological analysis and cytokine profiling.



Click to download full resolution via product page

Caption: Workflow for an in vivo study of **keliximab** in a mouse model.

# Flow Cytometry Analysis of Peripheral Blood CD4+ T-Cells



This protocol is for analyzing changes in CD4+ T-cell populations and activation markers from whole blood collected from HuCD4/Tg mice.

#### Materials:

- Fluorochrome-conjugated antibodies: anti-human CD4, anti-mouse CD45, anti-human CD25, anti-human HLA-DR, etc.
- · RBC Lysis Buffer
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Flow cytometer

#### Procedure:

- Blood Collection: Collect 50-100  $\mu$ L of whole blood from mice into tubes containing an anticoagulant (e.g., EDTA).
- Antibody Staining:
  - Add the antibody cocktail to the whole blood.
  - o Incubate for 30 minutes at 4°C in the dark.
- Red Blood Cell Lysis:
  - Add 1 mL of 1X RBC Lysis Buffer.
  - Incubate for 5-10 minutes at room temperature.
- Wash:
  - Add 2 mL of FACS Buffer and centrifuge at 300-400 x g for 5 minutes.
  - Discard the supernatant.
- Resuspension and Acquisition:



- Resuspend the cell pellet in 300-500 μL of FACS Buffer.
- Acquire samples on a flow cytometer.
- Gating Strategy:
  - Gate on singlets, then live cells.
  - Gate on CD45+ leukocytes.
  - Within the leukocyte gate, identify the human CD4+ T-cell population.
  - Analyze the expression of activation markers (CD25, HLA-DR) on the CD4+ T-cells.

## **In Vitro T-Cell Proliferation Assay**

This assay can be used to confirm the inhibitory activity of **keliximab** on T-cell proliferation.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) isolated from human donors or HuCD4/Tg mice.
- Keliximab and an isotype control antibody.
- T-cell mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.
- Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
- Complete RPMI-1640 medium.
- 96-well round-bottom plates.

#### Procedure:

- Cell Preparation:
  - Isolate PBMCs using a density gradient (e.g., Ficoll-Paque).



- Label the cells with a proliferation dye like CFSE, if using a flow cytometry-based readout.
- Assay Setup:
  - Plate 1-2 x 10<sup>5</sup> PBMCs per well in a 96-well plate.
  - Add **keliximab** or an isotype control antibody at various concentrations. Incubate for 1-2 hours.
  - Add a T-cell stimulus (e.g., PHA at 1-5 μg/mL).
- Incubation:
  - Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- Readout:
  - Flow Cytometry (CFSE): Harvest cells, stain for surface markers (e.g., CD4), and analyze
    the dilution of CFSE dye by flow cytometry. Each peak of reduced fluorescence intensity
    represents a cell division.
  - [3H]-Thymidine Incorporation: Add [3H]-thymidine for the final 18 hours of incubation.
     Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

## Conclusion

**Keliximab** represents a non-depleting anti-human CD4 monoclonal antibody with demonstrated immunomodulatory activity in both preclinical and clinical settings. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of CD4-targeted immunomodulation in autoimmune diseases. The use of human CD4 transgenic mice is essential for evaluating the in vivo effects of **keliximab** due to its species specificity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. Preclinical development of keliximab, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of keliximab, a Primatized(TM) anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies ProQuest [proquest.com]
- 4. Keliximab Overview Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacodynamics of keliximab and clenoliximab in transgenic mice bearing human CD4 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Keliximab for In Vivo Studies of Autoimmune Diseases: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169729#keliximab-for-in-vivo-studies-of-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com